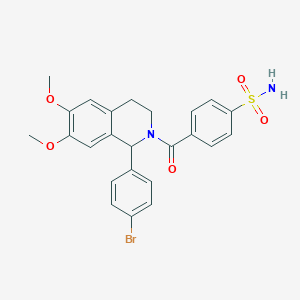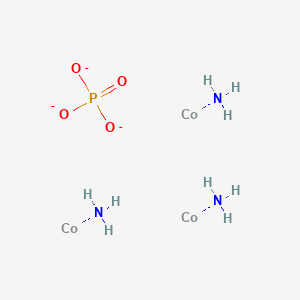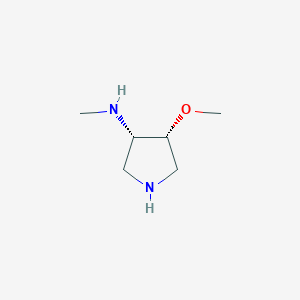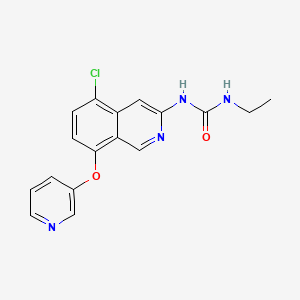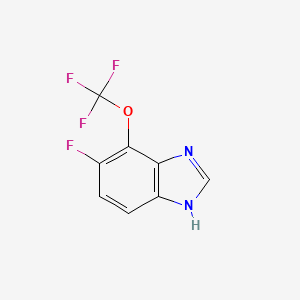
5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects due to the presence of fluorine atoms. These properties make it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method involves the reaction of 4-(trifluoromethoxy)aniline with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in specific interactions that are not possible with non-fluorinated analogs.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)aniline
- 5-Fluoro-4-methoxy-2-(trifluoromethoxy)benzoic acid
- 5-Fluoro-4-methoxy-2-(trifluoromethoxy)benzenemethanol
Uniqueness
5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole is unique due to the combination of fluorine atoms and the benzimidazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. The presence of multiple fluorine atoms also increases its potential for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H4F4N2O |
|---|---|
Peso molecular |
220.12 g/mol |
Nombre IUPAC |
5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2O/c9-4-1-2-5-6(14-3-13-5)7(4)15-8(10,11)12/h1-3H,(H,13,14) |
Clave InChI |
BBSCHGWLYGNQPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC=N2)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


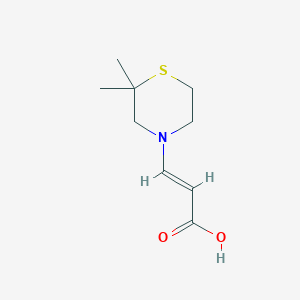
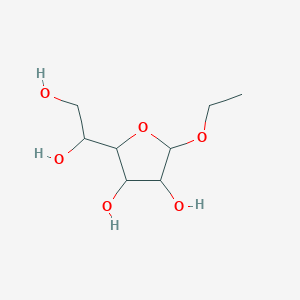
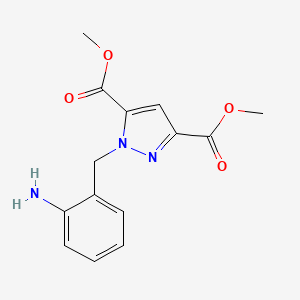
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
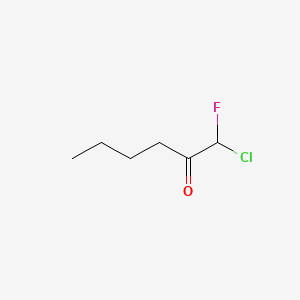
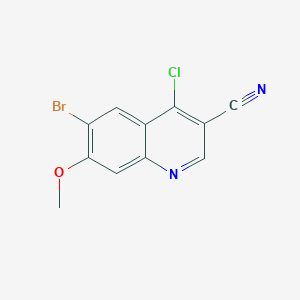

![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
